
Bis(t-butylammonium) sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(t-butylammonium) sulfate is a chemical compound with the molecular formula (C4H11N)2SO4. It is a salt formed by the reaction of t-butylamine with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(t-butylammonium) sulfate typically involves the reaction of t-butylamine with sulfuric acid. The reaction can be represented as follows:
2(CH3)3CNH2+H2SO4→[(CH3)3CNH3]2SO4
This reaction is usually carried out under controlled conditions to ensure the complete formation of the desired product. The reaction mixture is often heated to facilitate the reaction and then cooled to precipitate the this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and filtration are commonly employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(t-butylammonium) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The t-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while substitution can result in a variety of substituted ammonium salts.
Applications De Recherche Scientifique
Bis(t-butylammonium) sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies, particularly in the study of enzyme interactions and protein folding.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which bis(t-butylammonium) sulfate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The t-butylammonium ions can interact with specific sites on these molecules, altering their structure and function. This can lead to changes in biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium sulfate: Similar in structure but with different alkyl groups.
Tetrabutylammonium hydrogen sulfate: Another related compound with a different sulfate configuration.
Bis(trimethylsilyl) sulfate: A compound with similar sulfate functionality but different substituents.
Uniqueness
Bis(t-butylammonium) sulfate is unique due to its specific t-butyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H24N2O4S |
|---|---|
Poids moléculaire |
244.36 g/mol |
Nom IUPAC |
tert-butylazanium;sulfate |
InChI |
InChI=1S/2C4H11N.H2O4S/c2*1-4(2,3)5;1-5(2,3)4/h2*5H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
JZHIWRJMRVFHOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[NH3+].CC(C)(C)[NH3+].[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)
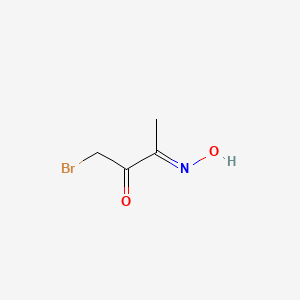
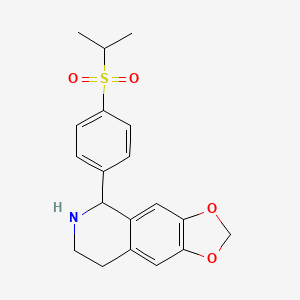

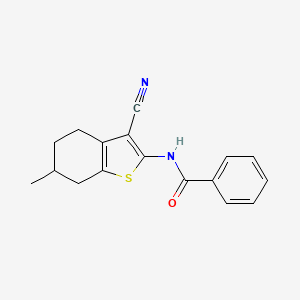



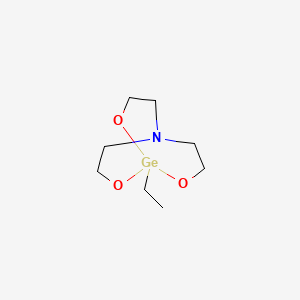


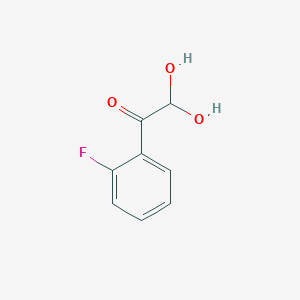
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

